molecular formula C23H23N3O3S B607525 Foliglurax dihydrochloride CAS No. 1883329-51-8

Foliglurax dihydrochloride

Katalognummer: B607525
CAS-Nummer: 1883329-51-8
Molekulargewicht: 421.52
InChI-Schlüssel: ZTEDNASHAWNBKQ-PLRJNAJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Foliglurax dihydrochloride, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This compound is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . It has shown potential in reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models .

Vorbereitungsmethoden

The synthetic route for Foliglurax dihydrochloride involves several steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .

Analyse Chemischer Reaktionen

Foliglurax dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phase II Clinical Trials

A pivotal study evaluated the efficacy and safety of foliglurax in patients with PD experiencing motor complications. This randomized, double-blind, placebo-controlled trial involved 157 participants over 28 days, assessing two dosages: 10 mg and 30 mg, administered twice daily alongside stable doses of levodopa.

  • Primary Endpoint: Reduction in daily awake "off" time.
  • Secondary Endpoint: Severity of dyskinesia.

Results:

  • Both doses showed a numerical decrease in "off" time compared to placebo; however, these changes were not statistically significant.
  • The treatment was generally well-tolerated with no major safety concerns reported .
Treatment GroupChange in Daily "Off" Time (Hours)Patients with Treatment-Emergent Adverse Events (%)
Placebo-0.29 ± 0.3042.3
Foliglurax 10 mg-0.55 ± 0.3052.8
Foliglurax 30 mg-0.72 ± 0.3150.0

Case Studies and Pharmacokinetics

Foliglurax has been highlighted in various case studies emphasizing its pharmacokinetic properties and translational research implications:

  • Pharmacokinetics:
    Studies indicated that foliglurax achieved steady-state plasma concentrations by day 14 of treatment, aligning with anticipated efficacious levels based on preclinical models .
  • Translational Studies:
    Research involving positron emission tomography (PET) imaging has been utilized to assess the distribution and receptor engagement of foliglurax in both healthy subjects and PD patients. This imaging helps elucidate its pharmacodynamics and potential therapeutic effects .

Challenges and Future Directions

Despite initial promise, the development of foliglurax faced significant challenges:

  • The failure to meet primary endpoints in clinical trials led to the discontinuation of further development by Lundbeck, highlighting the complexities involved in translating preclinical success into clinical efficacy .
  • Ongoing research is required to better understand the mechanisms underlying its effects and to explore potential combinations with existing therapies to enhance overall treatment outcomes.

Wirkmechanismus

Foliglurax dihydrochloride exerts its effects by acting as a positive allosteric modulator of the mGluR4 receptor. This modulation enhances the receptor’s response to its endogenous ligand, leading to increased activation of the receptor. The activation of mGluR4 receptors in the globus pallidus reduces feedback inhibition within the substantia nigra pars compacta, which is responsible for the motor control issues seen in Parkinson’s disease . This mechanism helps improve motor function and reduce dyskinesia in patients .

Biologische Aktivität

Foliglurax dihydrochloride, a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), has emerged as a significant candidate in the treatment of Parkinson's disease (PD), particularly for addressing levodopa-induced dyskinesia (LID). This article delves into its biological activity, pharmacological properties, and clinical findings, supported by data tables and case studies.

Foliglurax functions by enhancing the activity of mGluR4, which plays a crucial role in modulating neurotransmitter release in the basal ganglia. By selectively activating mGluR4, foliglurax is hypothesized to restore the balance between excitatory and inhibitory signals within the motor pathways affected by PD. This modulation could alleviate motor symptoms and reduce the frequency and severity of dyskinesia associated with long-term dopaminergic therapy.

Pharmacokinetics

The pharmacokinetic profile of foliglurax has been evaluated in various studies, demonstrating favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:

ParameterValue
C_max (ng/mL) 949.76 (after i.p. administration)
Steady State Achieved by day 14
Half-Life Not explicitly stated but inferred to be adequate for dosing

Clinical Efficacy

Foliglurax was subjected to clinical trials to assess its efficacy in reducing LID. A randomized, double-blind study involving 157 patients evaluated its impact on "off" time during awake periods. The results indicated:

  • 10 mg bid group : Reduction of -0.55 hours from baseline.
  • 30 mg bid group : Reduction of -0.72 hours from baseline.
  • Placebo group : Reduction of -0.29 hours from baseline.

While these reductions were numerically favorable, they did not achieve statistical significance compared to placebo, highlighting the need for further investigation into its therapeutic potential .

Case Studies

  • Preclinical Models : In rodent studies, foliglurax demonstrated a capacity to reduce established abnormal involuntary movements (AIMs) induced by L-DOPA in 6-hydroxydopamine-lesioned rats. This was assessed through behavioral tests, confirming its potential to mitigate dyskinesia .
  • Non-Human Primate Studies : In MPTP-treated macaques, foliglurax showed promise in reducing LID expression, although results were inconsistent across different models .

Research Findings

Recent studies have focused on understanding the variability in clinical outcomes associated with foliglurax treatment:

  • A phase II trial concluded that while foliglurax did not significantly improve motor complications in PD patients, it did show some reduction in peak dose dyskinesia severity .
  • Another study highlighted that while foliglurax failed to meet primary endpoints in clinical trials, it remains a valuable candidate for further exploration due to its unique mechanism of action .

Eigenschaften

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.2ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;;/h3-5,11-15,27H,1-2,6-10H2;2*1H/b25-19+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFSBHGWAUQIN-DUOAXNJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883329-51-8
Record name Foliglurax dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883329518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIGLURAX DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9RX0V48SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax dihydrochloride
Reactant of Route 2
Reactant of Route 2
Foliglurax dihydrochloride
Reactant of Route 3
Foliglurax dihydrochloride
Reactant of Route 4
Reactant of Route 4
Foliglurax dihydrochloride
Reactant of Route 5
Foliglurax dihydrochloride
Reactant of Route 6
Reactant of Route 6
Foliglurax dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.